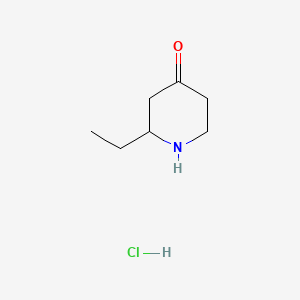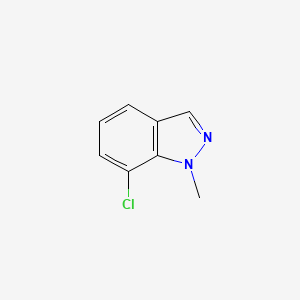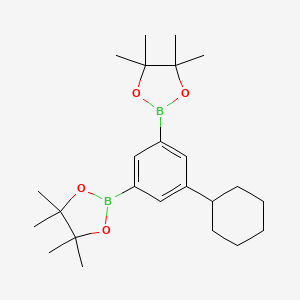
2,2'-(5-Cyclohexyl-1,3-phénylène)bis(4,4,5,5-tétraméthyl-1,3,2-dioxaborolane)
Vue d'ensemble
Description
“2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a chemical compound with the molecular formula C24H38B2O4 and a molecular weight of 412.18 . It is a type of boronic acid ester, which are commonly used as reagents in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,3-phenylene group (a benzene ring with two substituents in the 1 and 3 positions) bridged by two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups . Each of these groups contains a boron atom, two oxygen atoms, and a tetramethyl group.
Applications De Recherche Scientifique
Surveillance du glucose et libération d'insuline
Les dérivés d'acide boronique, y compris l'acide 5-cyclohexylphénylène-1,3-diboronique, l'ester pinacolique, sont explorés pour leur potentiel dans les capteurs de glucose non enzymatiques. Ces capteurs utilisent un mécanisme de liaison covalente et réversible pour la reconnaissance du glucose, ce qui peut permettre une surveillance continue du glucose et une libération d'insuline réactive, offrant une stabilité à long terme et un faible coût .
Chimie médicinale
Les dérivés d'acide diboronique sont étudiés pour leur utilisation en chimie médicinale. Ils ont été étudiés en association avec des thérapies pour divers cancers, dont le sarcome, le lymphome et la leucémie, ainsi que dans le traitement de maladies comme la néphrite lupique .
Applications de détection
Les interactions des acides boroniques avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure conduisent à leur utilité dans diverses applications de détection. Il peut s'agir de tests homogènes ou de systèmes de détection hétérogènes .
Synthèse chimique
Les scientifiques utilisent des composés comme l'acide 5-cyclohexylphénylène-1,3-diboronique, l'ester pinacolique dans des domaines de recherche qui incluent les sciences de la vie, la science des matériaux et la synthèse chimique. La structure moléculaire unique du composé le rend précieux dans la synthèse de molécules complexes .
Science des matériaux
En science des matériaux, les dérivés d'acide diboronique sont utilisés pour développer de nouveaux matériaux présentant des propriétés spécifiques. Leur capacité à former des liaisons covalentes stables avec d'autres molécules les rend appropriés pour la création de polymères et d'autres matériaux avancés .
Chimie analytique
Ces composés sont également importants en chimie analytique où ils sont utilisés pour la détection et la quantification de diverses substances en raison de leurs capacités de liaison spécifiques .
Mécanisme D'action
Target of Action
Similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction is part of a broader class of transformations known as C-H activation, which involves the replacement of a carbon-hydrogen bond with a carbon-X bond (where X is any atom).
Biochemical Pathways
The compound’s action affects the biochemical pathways involving the borylation of alkyl or aryl alkynes and alkenes
Pharmacokinetics
The compound’s predicted boiling point is 5192±500 °C, and its predicted density is 103±01 g/cm3 . These properties may influence its bioavailability.
Result of Action
The borylation of alkyl or aryl alkynes and alkenes can lead to the formation of boronate esters , which have various applications in organic synthesis.
Action Environment
Environmental factors that influence the compound’s action, efficacy, and stability include temperature and the presence of a catalyst. The compound’s storage temperature is recommended to be refrigerated . The presence of a palladium catalyst is necessary for the borylation reaction .
Analyse Biochimique
Biochemical Properties
2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester groups in 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enable it to form stable complexes with diols and other nucleophiles, enhancing its reactivity and specificity in biochemical processes .
Cellular Effects
The effects of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects through specific binding interactions with biomolecules. The boronic ester groups in the compound can form reversible covalent bonds with diols and other nucleophiles, facilitating enzyme inhibition or activation. This compound can also influence gene expression by binding to DNA or RNA, thereby modulating the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) remains stable under refrigerated conditions, but its activity may decrease over extended periods due to hydrolysis or oxidation .
Dosage Effects in Animal Models
The effects of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, such as cellular stress, apoptosis, or necrosis. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks .
Metabolic Pathways
2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are influenced by its interactions with intracellular proteins and other biomolecules .
Subcellular Localization
The subcellular localization of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a key factor in determining its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. The localization of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) within the cell can influence its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biochemical effects .
Propriétés
IUPAC Name |
2-[3-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38B2O4/c1-21(2)22(3,4)28-25(27-21)19-14-18(17-12-10-9-11-13-17)15-20(16-19)26-29-23(5,6)24(7,8)30-26/h14-17H,9-13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPRBRBPCKYSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3CCCCC3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682360 | |
| Record name | 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-40-3 | |
| Record name | 1,3,2-Dioxaborolane, 2,2′-(5-cyclohexyl-1,3-phenylene)bis[4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


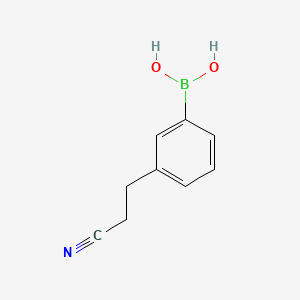
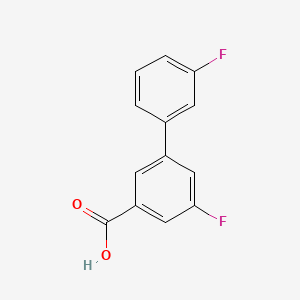

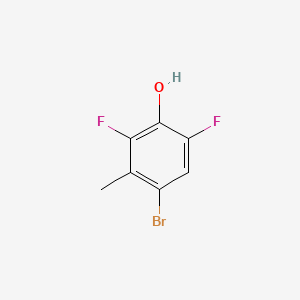

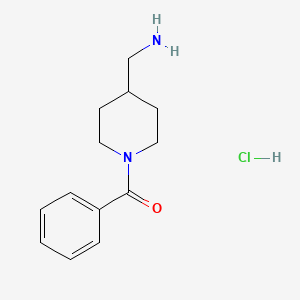
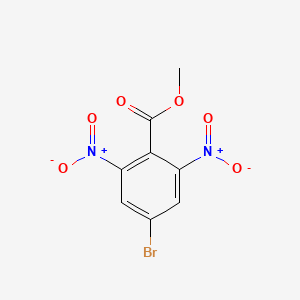
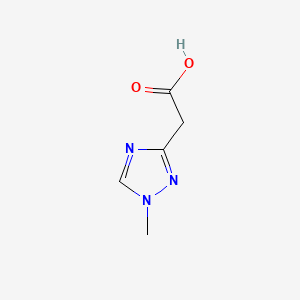

![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572004.png)

